molecular formula C19H22N4O B2852272 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole CAS No. 865657-71-2

2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole

Cat. No. B2852272
CAS RN: 865657-71-2
M. Wt: 322.412
InChI Key: HMMUUODVUCKTAH-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is a benzimidazole derivative that exhibits potent biological activities, making it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole involves the inhibition of tubulin polymerization and the activation of the Nrf2/ARE pathway. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
The Nrf2/ARE pathway is a signaling pathway that plays a critical role in the regulation of cellular homeostasis and oxidative stress. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines. By activating the Nrf2/ARE pathway, this compound protects neurons from oxidative stress and glutamate-induced excitotoxicity.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole exhibits a wide range of biochemical and physiological effects, including antitumor activity, neuroprotective activity, and anti-inflammatory activity. Studies have shown that this compound inhibits the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In addition, this compound protects neurons from oxidative stress and glutamate-induced excitotoxicity by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments, including its low solubility in aqueous solutions, its potential toxicity to cells, and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use. Another area of research is in the development of new drugs for the treatment of neurological disorders. Studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, there is a need for further research on the potential applications of this compound in other fields of scientific research, such as biotechnology and materials science.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole involves the condensation of 2-(3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-one in the presence of a suitable coupling agent and base. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the desired product. The overall yield of this synthesis method is around 50-60%, and the purity of the final product can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Another area of research is in the development of new drugs for the treatment of neurological disorders. Studies have shown that 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole exhibits potent neuroprotective activity against oxidative stress and glutamate-induced excitotoxicity. The mechanism of action of this compound involves the activation of the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines.

properties

IUPAC Name

2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-22-8-10-23(11-9-22)15-6-7-17-18(13-15)21-19(20-17)14-4-3-5-16(12-14)24-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMUUODVUCKTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325125
Record name 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

865657-71-2
Record name 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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